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Compound of Interest

Compound Name: Benzene, 1-methoxy-4-phenoxy-

Cat. No.: B154267 Get Quote

An In-depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-

Abstract
Benzene, 1-methoxy-4-phenoxy-, a diaryl ether, represents a significant scaffold in synthetic

and medicinal chemistry. Its structural rigidity, combined with the electronic influence of its

methoxy and phenoxy substituents, makes it a valuable intermediate for the development of

novel molecular entities. This guide provides a comprehensive overview of its chemical identity,

physicochemical properties, principal synthesis methodologies, and its potential applications in

the field of drug discovery. We delve into the mechanistic underpinnings of its synthesis, offer

detailed experimental protocols, and discuss the toxicological and safety considerations

essential for laboratory professionals. This document serves as a technical resource for

researchers and scientists leveraging this and related structures in their development

programs.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational

to its application in research and development. Benzene, 1-methoxy-4-phenoxy- is most

precisely identified by its CAS Registry Number.

Nomenclature and Identification
Systematic Name (IUPAC): 1-methoxy-4-phenoxybenzene[1][2]
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CAS Registry Number: 1655-69-2[1][3][4]

Molecular Formula: C₁₃H₁₂O₂[1][3][4]

Molecular Weight: 200.23 g/mol [1][3][4]

Common Synonyms: p-Methoxydiphenyl ether, p-Methoxyphenyl phenyl ether, p-

Phenoxyanisole, 4-Phenoxyanisole, 4-Methoxyphenoxybenzene[1][3]

Physicochemical Data
The physicochemical properties of a molecule are critical predictors of its behavior in both

chemical reactions and biological systems. While extensive experimental data for this specific

molecule is not readily available in public literature, a combination of computed properties and

data from structurally analogous compounds provides valuable insights.
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Property Value / Information Source

Physical State
Solid (predicted based on

similar diaryl ethers)
N/A

Melting Point

No experimental data

available. (Analogous 4-

methoxybiphenyl: 90 °C)

[5]

Boiling Point

No experimental data

available. (Analogous 4-

methoxybiphenyl: 157 °C at 10

mmHg)

[5]

Solubility

Insoluble in water; Soluble in

ether, ethanol (predicted based

on 4-methoxybiphenyl)

[5]

XLogP3 3.7 (Computed) [1][2]

Hydrogen Bond Donor Count 0 (Computed) [1]

Hydrogen Bond Acceptor

Count
2 (Computed) [1]

Rotatable Bond Count 3 (Computed) [1]

Topological Polar Surface Area 18.5 Å² (Computed) [4]

Synthesis Methodologies
The formation of the diaryl ether linkage is the key transformation in the synthesis of Benzene,
1-methoxy-4-phenoxy-. The two most venerable and reliable methods for this purpose are the

Williamson Ether Synthesis and the Ullmann Condensation. The choice between them often

depends on the availability of starting materials, desired scale, and tolerance for reaction

conditions.

Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction involving a nucleophilic attack of a

phenoxide ion on an aryl halide.[6][7][8] For the synthesis of this specific diaryl ether, this would
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typically involve the reaction of a 4-methoxyphenoxide with a phenyl halide. However, due to

the low reactivity of unactivated aryl halides in Sₙ2 reactions, this pathway is challenging. A

more viable Williamson-type approach involves the reaction of a phenoxide with an activated

aryl halide (e.g., one bearing a strong electron-withdrawing group), though this is not directly

applicable here.

A more common strategy for diaryl ethers involves forming the phenoxide from one partner and

having the other partner be the aryl halide, typically used in a copper-catalyzed reaction, which

blurs the line with the Ullmann condensation. For the sake of illustrating the core Williamson

principle, a hypothetical pathway is described below, which relies on the nucleophilic

substitution principle.

Conceptual Workflow: Williamson Ether Synthesis

Step 1: Phenoxide Formation

Step 2: Nucleophilic Attack (SₙAr)

4-Methoxyphenol

Sodium 4-methoxyphenoxide
(Nucleophile)

Deprotonation

Strong Base
(e.g., NaH, K₂CO₃)

1-methoxy-4-phenoxy-benzene

SₙAr Reaction
(High Temp/Pressure or

Electron-withdrawing group needed)
Coupling

Phenyl Halide
(e.g., Fluorobenzene)

Click to download full resolution via product page

Caption: Conceptual workflow for Williamson-type synthesis.
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Ullmann Condensation
The Ullmann condensation is the cornerstone of diaryl ether synthesis. It involves the copper-

catalyzed reaction between a phenol and an aryl halide in the presence of a base.[3][4][9] This

method is highly effective for producing Benzene, 1-methoxy-4-phenoxy- and is generally the

preferred industrial and laboratory-scale approach.

Mechanism Insight: The reaction proceeds via a copper(I) catalytic cycle. The base

deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. The

aryl halide undergoes oxidative addition to the copper, followed by reductive elimination to form

the C-O bond of the diaryl ether and regenerate the copper(I) catalyst. The choice of ligand,

base, and solvent is crucial for achieving high yields, especially at lower temperatures.[10]

Detailed Experimental Protocol (Ullmann Condensation):

Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), potassium carbonate

(K₂CO₃, 2.0 eq., as base), and copper(I) iodide (CuI, 0.1 eq., as catalyst).

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-

Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under a nitrogen atmosphere.

Reactant Addition: Add bromobenzene (1.1 eq.). The use of a slight excess of the aryl halide

ensures complete consumption of the more valuable phenol.

Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor

the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC)

until the starting material (4-methoxyphenol) is consumed (typically 12-24 hours).

Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove

the copper catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash

sequentially with 1M HCl solution, water, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can be purified by column

chromatography on silica gel or by recrystallization to yield pure Benzene, 1-methoxy-4-
phenoxy-.
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Synthesis Workflow: Ullmann Condensation

Reactants:
- 4-Methoxyphenol
- Bromobenzene
- K₂CO₃ (Base)
- CuI (Catalyst)
- DMF (Solvent)

Heat to 120-150 °C
under N₂ atmosphere

Combine & Heat

Cool & Filter
Dilute with EtOAc

Aqueous Washes (HCl, H₂O, Brine)

Reaction Complete

Dry (Na₂SO₄)
Concentrate

Column Chromatography

Isolate Crude

Pure Benzene,
1-methoxy-4-phenoxy-

Purify

Click to download full resolution via product page

Caption: Step-by-step workflow for Ullmann Condensation.

Role in Drug Discovery and Development
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While Benzene, 1-methoxy-4-phenoxy- is not itself an active pharmaceutical ingredient (API),

its underlying diaryl ether scaffold is prevalent in numerous biologically active molecules. Its

utility lies in its role as a rigid linker or core structure that can correctly orient pharmacophoric

groups for optimal interaction with biological targets. Chemical intermediates are the essential

building blocks in the synthesis of APIs.[11][12]

The Diaryl Ether Scaffold
The diaryl ether linkage provides a unique combination of properties valuable in medicinal

chemistry:

Conformational Constraint: The C-O-C bond angle (approx. 120°) and the steric hindrance

between the two aromatic rings restrict the molecule's rotational freedom. This pre-

organization can lead to a lower entropic penalty upon binding to a target protein, potentially

increasing binding affinity.

Metabolic Stability: The ether bond is generally robust and resistant to metabolic cleavage

compared to esters or amides.

Vectorial Orientation: It serves as a stable platform to project substituents into different

regions of a binding pocket.

Significance of the Methoxy Group
The methoxy (-OCH₃) group is one of the most common substituents found in approved drugs.

[13] Its inclusion in a scaffold like 1-methoxy-4-phenoxy- imparts several key features:

Electronic Modulation: As an electron-donating group, it can influence the reactivity of the

aromatic ring and modulate the pKa of nearby functional groups.

Solubility and Lipophilicity: The methoxy group can enhance aqueous solubility compared to

a simple alkyl group and can act as a hydrogen bond acceptor, which is crucial for interacting

with biological targets.[13]

Metabolic Handle: The methyl group of the ether is a primary site for metabolism, typically

via O-demethylation by cytochrome P450 enzymes.[13] This can be a strategic liability or a

feature used for prodrug design. For example, the metabolism of the related compound
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Benzene, 1-methoxy-4-nitro- predominantly forms 4-nitrophenol through the conversion of

the methoxy group.[14]

Application as a Synthetic Intermediate
Benzene, 1-methoxy-4-phenoxy- is a versatile starting material.[15][16] The two aromatic

rings can be selectively functionalized to build a library of derivatives for screening. For

instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-

Crafts acylation) can be directed by the activating methoxy group, allowing for the introduction

of new functional groups that can be further elaborated to create complex target molecules with

potential pharmacological activity against various diseases.[17][18][19][20]

Safety, Handling, and Toxicology
Professional laboratory practice demands a thorough understanding of the hazards associated

with any chemical.

Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Benzene, 1-methoxy-4-phenoxy- is classified with the following hazards:

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313,

P337+P313.[2]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical

safety goggles, and a laboratory coat.

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of any dust or vapors.
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Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a sealed container for disposal. Dispose of waste in accordance with local, state,

and federal regulations.

Toxicological Profile
Specific toxicological studies on Benzene, 1-methoxy-4-phenoxy- are limited. However,

inferences can be drawn from its structure and data on related compounds. The primary

hazards are related to direct contact, causing irritation to the skin and eyes.[2] As mentioned, a

likely metabolic pathway is O-demethylation to form 4-phenoxyphenol, which would then

undergo further phase II conjugation (e.g., glucuronidation or sulfation) prior to excretion. The

toxicological properties of these metabolites would need to be considered in any advanced

drug development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-chemical-intermediates-in-pharmaceutical-manufacturing-tb
https://mlunias.com/blogs/chemical-intermediates-the-key-role-of-chemical-intermediates-in-the-pharmaceutical-industry/
https://www.researchgate.net/publication/379584145_The_role_of_the_methoxy_group_in_approved_drugs
https://www.industrialchemicals.gov.au/sites/default/files/2023-12/EVA00134%20-%20Evaluation%20statement%20-%2014%20December%202023.pdf
https://amiscientific.com/products/tci2510m353542139
https://zhaogroup.chbe.illinois.edu/publications/HZ272.pdf
https://www.mdpi.com/1420-3049/29/17/4162
https://pubmed.ncbi.nlm.nih.gov/39251712/
https://pubmed.ncbi.nlm.nih.gov/39251712/
https://pubmed.ncbi.nlm.nih.gov/39251712/
https://pubmed.ncbi.nlm.nih.gov/31148472/
https://pubmed.ncbi.nlm.nih.gov/31148472/
https://www.researchgate.net/publication/383878613_Analysis_of_action_of_14-naphthoquinone_scaffold-derived_compounds_against_acute_myeloid_leukemia_based_on_network_pharmacology_molecular_docking_and_molecular_dynamics_simulation
https://www.benchchem.com/product/b154267#synonyms-and-cas-number-for-benzene-1-methoxy-4-phenoxy
https://www.benchchem.com/product/b154267#synonyms-and-cas-number-for-benzene-1-methoxy-4-phenoxy
https://www.benchchem.com/product/b154267#synonyms-and-cas-number-for-benzene-1-methoxy-4-phenoxy
https://www.benchchem.com/product/b154267#synonyms-and-cas-number-for-benzene-1-methoxy-4-phenoxy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154267?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

